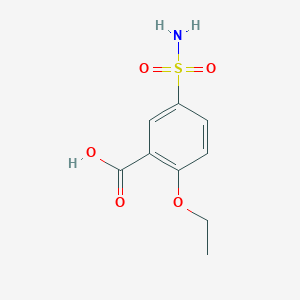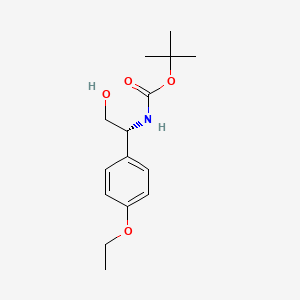![molecular formula C18H25BF3NO4 B15306980 tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B15306980.png)
tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]carbamate is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a dioxaborolane ring, and a trifluoromethyl-substituted phenyl ring. These structural features contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
The synthesis of tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]carbamate typically involves multiple steps, including substitution reactions. One common synthetic route involves the reaction of a suitable phenyl derivative with tert-butyl carbamate and tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
Tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]carbamate undergoes various types of chemical reactions, including substitution and oxidation reactions. Common reagents used in these reactions include halogens, oxidizing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halogens can lead to the formation of halogenated derivatives, while oxidation reactions can yield oxidized products .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including its interactions with enzymes and receptors. In medicine, it is being explored for its potential therapeutic applications, such as in the development of new drugs. Additionally, in industry, it is used in the production of various materials and chemicals .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its biological effects .
Comparación Con Compuestos Similares
When compared to similar compounds, tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]carbamate stands out due to its unique combination of structural features. Similar compounds include tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate and tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate . These compounds share some structural similarities but differ in their specific functional groups and overall reactivity.
Propiedades
Fórmula molecular |
C18H25BF3NO4 |
|---|---|
Peso molecular |
387.2 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C18H25BF3NO4/c1-15(2,3)25-14(24)23-13-9-8-11(18(20,21)22)10-12(13)19-26-16(4,5)17(6,7)27-19/h8-10H,1-7H3,(H,23,24) |
Clave InChI |
AFWDMRXQBYZUJE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride](/img/structure/B15306898.png)



![1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B15306914.png)
![(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15306928.png)
![2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride](/img/structure/B15306938.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoicacid](/img/structure/B15306948.png)


![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-ol](/img/structure/B15306973.png)


